2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core with two keto groups at positions 2 and 3, and a nitrile group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with a suitable nitrile source, such as potassium cyanide, to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxyquinoxaline derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Dihydroxyquinoxaline derivatives.
Substitution: Substituted quinoxalines with various functional groups replacing the nitrile group.
Scientific Research Applications
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as PARP-1, which are involved in DNA repair and cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to cell cycle regulation, apoptosis, and autophagy, particularly in cancer research.
Mechanism of Action
The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage, ultimately causing cell death through apoptosis . The compound also affects cell cycle regulation and autophagy pathways, contributing to its antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Contains sulfonamide group, used as DPP-4 inhibitors.
Uniqueness
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOKWKXETLTPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408316 | |
Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61875-40-9 | |
Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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